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Compound of Interest

Compound Name: 2-Bromo-5-methylpyridin-4-amine

Cat. No.: B1280532 Get Quote

For the attention of researchers, scientists, and drug development professionals, this document

provides a comprehensive overview of the available spectroscopic data for 2-Amino-5-bromo-

4-methylpyridine. It is important to note that the requested data for the isomeric compound, 2-
Bromo-5-methylpyridin-4-amine, is not readily available in the public domain. The information

presented herein pertains to the closely related and more extensively characterized isomer, 2-

Amino-5-bromo-4-methylpyridine (CAS No: 98198-48-2).

This technical guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for 2-Amino-5-bromo-4-methylpyridine. The experimental protocols for

obtaining this data are also outlined to facilitate replication and further investigation.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Amino-5-bromo-4-

methylpyridine.

¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.078 Singlet 1H Pyridine C-H

6.406 Singlet 1H Pyridine C-H

4.481 Singlet 2H -NH₂

2.277 Singlet 3H -CH₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

Mass Spectrometry (MS) Data
m/z Interpretation

188 [M+1]⁺

Technique: Mass Spectrometry[1]

Infrared (IR) Spectroscopy Data
While a complete list of IR peaks is not detailed in the available literature, the presence of key

functional groups can be inferred. A general representation of expected IR absorptions for this

molecule is provided below.

Wavenumber (cm⁻¹) Functional Group

3400-3300 N-H stretch (amine)

3100-3000 C-H stretch (aromatic)

2950-2850 C-H stretch (methyl)

1640-1550 C=C and C=N stretch (pyridine ring)

1300-1000 C-N stretch

800-600 C-Br stretch
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Note: This is a generalized table based on typical IR absorption regions.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2-Amino-5-bromo-4-methylpyridine is prepared by dissolving approximately 5-10

mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). The

solution is then transferred to a 5 mm NMR tube. ¹H NMR spectra are recorded on a 400 MHz

spectrometer. The chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The

sample is introduced into the ion source, typically dissolved in a suitable solvent like methanol

or acetonitrile. The instrument is operated in positive ion mode to observe the protonated

molecule [M+H]⁺.

Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A

small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a

thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance

(ATR) accessory, where the solid sample is placed directly onto the ATR crystal. The spectrum

is recorded over the range of 4000-400 cm⁻¹.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Amino-5-bromo-4-methylpyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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